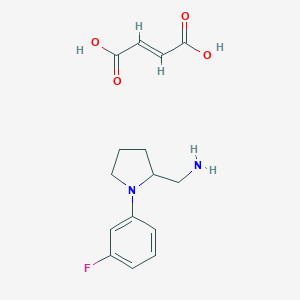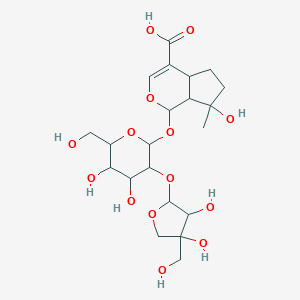![molecular formula C21H24ClN3O4 B235622 N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3,4-dimethoxybenzamide](/img/structure/B235622.png)
N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3,4-dimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3,4-dimethoxybenzamide (also known as MLN8054) is a small molecule inhibitor that has been developed as a potential anticancer drug. It is a member of the benzamide class of compounds and has been found to be effective against a range of cancer cell lines.
Mécanisme D'action
MLN8054 works by inhibiting the activity of the Aurora A kinase, which is involved in cell division. This kinase is frequently overexpressed in cancer cells and plays a critical role in their proliferation. MLN8054 binds to the ATP-binding site of the kinase, preventing its activity and leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
MLN8054 has been found to induce cell cycle arrest and apoptosis in cancer cells, leading to their death. It has also been shown to inhibit tumor growth in animal models of cancer. In addition, MLN8054 has been found to have minimal toxicity in normal cells, making it an attractive candidate for further development as an anticancer drug.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of MLN8054 is its specificity for the Aurora A kinase, which makes it a potentially effective anticancer drug. However, one of the limitations of MLN8054 is its poor solubility in water, which can make it difficult to work with in lab experiments. In addition, more research is needed to determine the optimal dosage and treatment regimen for MLN8054 in different types of cancer.
Orientations Futures
There are several future directions for MLN8054 research. One area of focus is the development of more potent and selective inhibitors of the Aurora A kinase. Another area of focus is the identification of biomarkers that can predict which patients are most likely to respond to treatment with MLN8054. Finally, there is a need for more preclinical and clinical studies to determine the safety and efficacy of MLN8054 in different types of cancer.
Méthodes De Synthèse
MLN8054 can be synthesized using a multi-step process that involves the reaction of 3,4-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-(4-acetylpiperazin-1-yl)-3-chlorophenylamine to form the desired product. The final compound is then purified using column chromatography to obtain a pure sample.
Applications De Recherche Scientifique
MLN8054 has been extensively studied as a potential anticancer drug. It has been found to be effective against a range of cancer cell lines, including breast, prostate, lung, and colon cancer. It works by inhibiting the activity of the Aurora A kinase, which is involved in cell division and is frequently overexpressed in cancer cells. MLN8054 has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to their death.
Propriétés
Formule moléculaire |
C21H24ClN3O4 |
|---|---|
Poids moléculaire |
417.9 g/mol |
Nom IUPAC |
N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C21H24ClN3O4/c1-14(26)24-9-11-25(12-10-24)20-16(22)5-4-6-17(20)23-21(27)15-7-8-18(28-2)19(13-15)29-3/h4-8,13H,9-12H2,1-3H3,(H,23,27) |
Clé InChI |
JFTIFDZNGGFJPD-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CCN(CC1)C2=C(C=CC=C2Cl)NC(=O)C3=CC(=C(C=C3)OC)OC |
SMILES canonique |
CC(=O)N1CCN(CC1)C2=C(C=CC=C2Cl)NC(=O)C3=CC(=C(C=C3)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2,2-dimethylpropanamide](/img/structure/B235544.png)

![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-phenoxyacetamide](/img/structure/B235557.png)
![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B235559.png)
![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B235561.png)
![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-4-methylbenzenesulfonamide](/img/structure/B235566.png)
![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3,5-dimethoxybenzamide](/img/structure/B235573.png)
![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3,4,5-trimethoxybenzamide](/img/structure/B235578.png)
![5-Acetamido-2-[[6-[5-acetamido-6-[3,5-dihydroxy-2-(hydroxymethyl)-6-(1,2,4,5-tetrahydroxy-6-oxohexan-3-yl)oxyoxan-4-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B235582.png)
![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3-methylbenzamide](/img/structure/B235588.png)
![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B235589.png)

![N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-5-bromonicotinamide](/img/structure/B235594.png)
